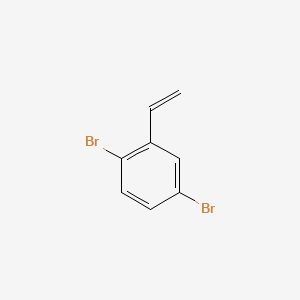![molecular formula C14H21NO3 B1614690 methyl 4-[2-(diethylamino)ethoxy]benzoate CAS No. 3483-96-3](/img/structure/B1614690.png)
methyl 4-[2-(diethylamino)ethoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[2-(diethylamino)ethoxy]benzoate is an organic compound with the molecular formula C14H21NO3 It is a benzoate ester derivative, characterized by the presence of a diethylaminoethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(diethylamino)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the diethylaminoethoxy group. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Etherification: The resulting methyl 4-hydroxybenzoate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 4-[2-(diethylamino)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
科学研究应用
Methyl 4-[2-(diethylamino)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of selective estrogen receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-[2-(diethylamino)ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group can enhance the compound’s ability to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methyl 4-[2-(dimethylamino)ethoxy]benzoate
- Methyl 4-[2-(diethylamino)ethoxy]benzoate
- Methyl 4-[2-(diisopropylamino)ethoxy]benzoate
Uniqueness
This compound is unique due to the presence of the diethylaminoethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.
属性
CAS 编号 |
3483-96-3 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
methyl 4-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)10-11-18-13-8-6-12(7-9-13)14(16)17-3/h6-9H,4-5,10-11H2,1-3H3 |
InChI 键 |
OCHYTARYRUQPFW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC |
Key on ui other cas no. |
3483-96-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

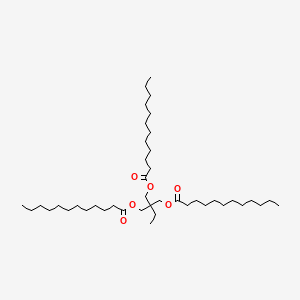
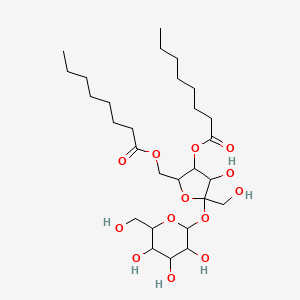
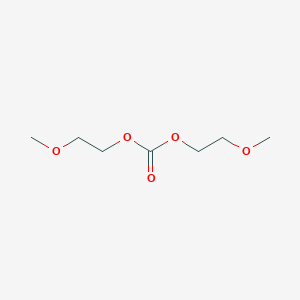
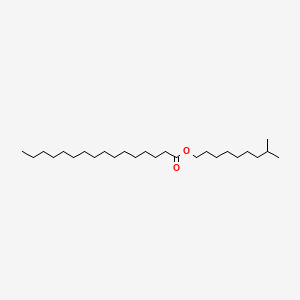
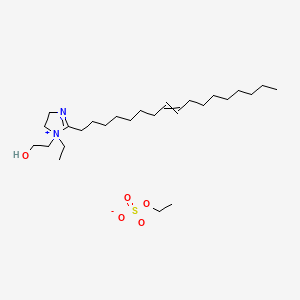
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)


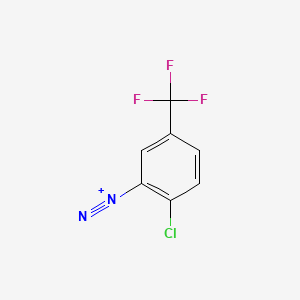
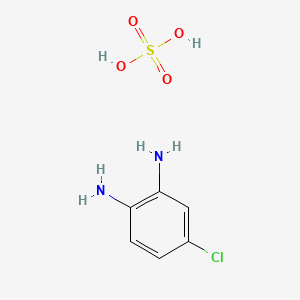
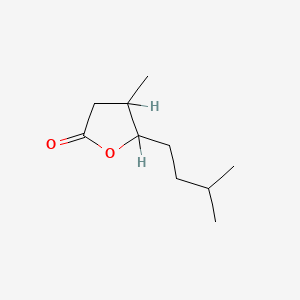
![Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-](/img/structure/B1614628.png)
